molecular formula C23H24N4O2 B10994936 N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10994936
M. Wt: 388.5 g/mol
InChI Key: PAVMHQYSLODZLU-UHFFFAOYSA-N
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Description

N-[5-(1H-Benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule characterized by a benzimidazole moiety linked via a pentyl chain to a substituted isoquinoline-4-carboxamide scaffold. The benzimidazole group is known for its role in modulating enzyme interactions, particularly in therapeutic contexts such as kinase inhibition or glucosylceramide synthase (GCS) inhibition .

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C23H24N4O2/c1-27-15-18(16-9-4-5-10-17(16)23(27)29)22(28)24-14-8-2-3-13-21-25-19-11-6-7-12-20(19)26-21/h4-7,9-12,15H,2-3,8,13-14H2,1H3,(H,24,28)(H,25,26)

InChI Key

PAVMHQYSLODZLU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and dihydroisoquinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can substitute functional groups in the compound, facilitated by reagents like halides or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound’s unique properties are explored for use in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to enzymes and receptors, potentially inhibiting their activity. The dihydroisoquinoline carboxamide portion may interact with cellular membranes or proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

A key patent (EP Bulletin, 2017) describes N-(5-((aryl or heteroaryl)methyloxy)pentyl)-substituted imino sugars as GCS inhibitors . However, the absence of a sugar backbone in the target compound likely alters solubility and membrane permeability compared to imino sugar derivatives.

Benzimidazole-Tetrazole Derivatives

lists two benzimidazole-containing compounds with tetrazole or benzamide substituents:

  • Y043-4611 : N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-(1H-tetrazol-1-yl)benzamide
  • Y043-4254 : N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide
Parameter Target Compound Y043-4254 Y043-4611
Molecular Formula C₂₄H₂₅N₅O₂ (estimated) C₂₀H₂₁N₇O C₁₉H₁₉N₇OS
Molecular Weight ~427.5 g/mol 375.43 g/mol 393.47 g/mol
Key Functional Groups Benzimidazole, dihydroisoquinoline-4-carboxamide Benzimidazole, tetrazole-benzamide Benzimidazole, tetrazole, methylsulfanyl
Potential Targets GCS, kinase enzymes (inferred) Not specified Not specified

Key Observations :

  • The target compound’s dihydroisoquinoline-4-carboxamide group replaces the tetrazole ring in Y043-4254, likely altering electronic properties and binding affinity.
  • The pentyl linker in both the target compound and Y043-4254 suggests a preference for extended hydrophobic interactions in target binding.
  • The methylsulfanyl group in Y043-4611 may enhance metabolic stability compared to the target compound’s methyl-oxo group .

Comparison with Deferoxamine Derivatives

While deferoxamine mesilate () is structurally distinct, its hydroxamic acid motifs and polyamine backbone highlight the importance of metal chelation and long-chain linkers in pharmacological activity. The target compound lacks chelating groups but shares a pentyl-based spacer, which may optimize spatial positioning for enzyme inhibition .

Research Findings and Mechanistic Insights

  • Enzyme Inhibition: The benzimidazole core in the target compound and its analogs is associated with GCS inhibition, a target for Gaucher disease and neurodegenerative disorders . Unlike imino sugars, the dihydroisoquinoline group may reduce off-target effects on glycosidases.
  • Solubility and Bioavailability: The absence of polar tetrazole or sugar groups in the target compound may lower aqueous solubility compared to Y043-4254 or patented imino sugars, necessitating formulation optimization.
  • Selectivity: The methyl-oxo group in the dihydroisoquinoline scaffold could confer selectivity for kinases (e.g., PI3K/mTOR pathways) over metabolic enzymes, a hypothesis supported by studies on similar isoquinoline derivatives .

Biological Activity

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzimidazole moiety : Known for various biological activities.
  • Isoquinoline derivative : Associated with pharmacological properties.
  • Pentyl chain : May influence solubility and bioavailability.

The molecular formula of this compound is C19H24N4O2C_{19}H_{24}N_{4}O_{2}, with a molecular weight of approximately 343.4 g/mol.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Antitumor Activity

Studies have shown that derivatives of benzimidazole and isoquinoline exhibit significant antitumor effects. For instance, compounds with structural similarities demonstrated cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The IC50 values for these compounds ranged from 0.85 µM to 6.75 µM in different assay formats .

CompoundCell LineIC50 (µM)
Compound 8A5496.75 ± 0.19
Compound 8HCC8276.26 ± 0.33
Compound 8NCI-H3586.48 ± 0.11

These findings suggest that the structural modifications in the compounds may enhance their antitumor potency.

Antimicrobial Properties

Benzimidazole derivatives have also been reported to possess antimicrobial activities. The synthesis of compounds with benzimidazole cores has led to the discovery of agents with effective antibacterial properties against various pathogens .

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies using techniques such as docking studies and radioligand binding assays have been employed to elucidate how this compound interacts with biological targets.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Antitumor Efficacy : A study focused on a series of benzimidazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models.
  • Selectivity Issues : Some compounds exhibited non-selective toxicity towards normal fibroblast cells (MRC-5), indicating a need for further optimization to reduce potential side effects while maintaining efficacy against cancer cells .

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